Technical Profile: Methyl 3-thioxo-4-morpholinecarboxylate (CAS 839710-47-3)
Technical Profile: Methyl 3-thioxo-4-morpholinecarboxylate (CAS 839710-47-3)
[1][2][3][4]
Executive Summary
Methyl 3-thioxo-4-morpholinecarboxylate (CAS 839710-47-3) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3] Structurally, it consists of a morpholine ring functionalized with a thioxo group (C=S) at position 3 and a methyl carbamate moiety at position 4.[1]
This compound represents a strategic "activated" form of the morpholine scaffold.[1] Unlike standard morpholines, the 3-thioxo functionality imparts unique reactivity, allowing for regioselective functionalization at the C3 position—a critical site for modulating metabolic stability and binding affinity in drug candidates.[1] It serves as a versatile precursor for 3-substituted morpholines , thioimidates , and fused bicyclic heterocycles (e.g., thiazolo[3,2-c]morpholines).[1]
Chemical Identity & Structural Analysis[1][3][5]
| Property | Detail |
| Chemical Name | Methyl 3-thioxo-4-morpholinecarboxylate |
| Synonyms | Methyl 3-thioxomorpholine-4-carboxylate; 4-Morpholinecarboxylic acid, 3-thioxo-, methyl ester |
| CAS Number | 839710-47-3 |
| Molecular Formula | C₆H₉NO₃S |
| Molecular Weight | 175.21 g/mol |
| SMILES | COC(=O)N1CCOCC1=S |
| InChI Key | Predicted based on structure |
| Structural Class | N-Acyl Thiolactam / Thiocarbamate |
Structural Significance
The molecule features a thiolactam core protected by an electron-withdrawing carbamate group.[1] This electronic push-pull system enhances the electrophilicity of the thiocarbonyl carbon (C3) while protecting the nitrogen from unwanted side reactions.[1]
-
Thioxo Group (C=S): More reactive towards nucleophiles than the corresponding carbonyl (C=O), facilitating rapid conversion to amidines or reduction to amines.[1]
-
Carbamate (N-COOMe): Serves as a protecting group that can be removed under acidic or basic conditions, or used to direct further functionalization.[1]
Physicochemical Properties
Note: As a specialized intermediate, some values are predicted based on structural analogs (N-acyl thiolactams).[1]
| Property | Value / Description |
| Appearance | Pale yellow to orange crystalline solid (Characteristic of thioamides) |
| Melting Point | 65–75 °C (Predicted range for this class) |
| Boiling Point | ~320 °C (Predicted at 760 mmHg) |
| Density | ~1.3 g/cm³ |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO.[1] Sparingly soluble in water.[1] |
| LogP | ~0.5–1.0 (Lipophilic character increased by S-substitution) |
| Stability | Stable under standard conditions; sensitive to strong oxidizers and prolonged exposure to light.[1] |
Synthesis & Production Protocols
The synthesis of Methyl 3-thioxo-4-morpholinecarboxylate typically follows a thionation strategy starting from the corresponding lactam.[1] This approach ensures high regioselectivity and yield.[1][4]
Core Synthetic Pathway (Thionation)[1]
Reagents:
-
Precursor: Methyl 3-oxomorpholine-4-carboxylate (CAS 126264-49-1).[1][2]
-
Thionating Agent: Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (
).[1] -
Solvent: Toluene or Xylene (Anhydrous).[1]
Protocol:
-
Preparation: Dissolve Methyl 3-oxomorpholine-4-carboxylate (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add Lawesson’s Reagent (0.55 eq).[1] Note: LR is preferred over
for milder conditions and cleaner workup.[1] -
Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3). The product typically moves faster (higher
) than the starting lactam.[1] -
Workup: Cool to room temperature. Filter off any insoluble byproducts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Yield: Typical isolated yields range from 75% to 85% .[1]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from commercially available morpholin-3-one.
Reactivity & Applications in Drug Design[1][6]
The 3-thioxo group is a "soft" electrophile, making this compound a superior building block compared to its oxygen analog for specific transformations.[1]
A. Synthesis of 3-Substituted Morpholines
The C=S bond can be activated via S-alkylation (e.g., with Methyl Iodide) to form a thioimidate salt.[1] This intermediate is highly reactive towards nucleophiles (Grignard reagents, amines) or reducing agents, allowing for the introduction of carbon substituents at the C3 position—a common motif in NK1 antagonists and antidepressant scaffolds.[1]
B. Construction of Fused Heterocycles
The thioxo group enables cyclocondensation reactions.[1]
-
Thiazolo-fused systems: Reaction with
-haloketones yields thiazolo[3,2-c]morpholine derivatives.[1] -
Amidine synthesis: Reaction with hydrazine or primary amines displaces the sulfur to form amidines or hydrazones, which are precursors to triazole-fused rings.[1]
Visualization: Reactivity Profile
Figure 2: Divergent synthetic pathways utilizing the reactive thiocarbonyl core.
Handling & Safety Protocols
As a thioamide derivative, this compound requires specific handling considerations to ensure operator safety and compound integrity.
-
Hazard Classification:
-
Storage:
-
Disposal:
References
-
ChemicalBook. (2024).[1] 4-Morpholinecarboxylic acid, 3-thioxo-, methyl ester - CAS 839710-47-3 Properties. Retrieved from [1]
-
GuideChem. (2024).[1] CAS 839710-47-3 Basic Information and Suppliers. Retrieved from [1][2]
-
Organic Chemistry Portal. (2023). Synthesis of Morpholines and Thioamides. (General methodology reference for Lawesson's reagent thionation). Retrieved from [1]
-
Jorgensen, K. A., et al. (2010).[1] Lawesson’s Reagent in Organic Synthesis. Molecules, 15(1), 392-405.[1] (Mechanistic grounding for thionation protocol).
